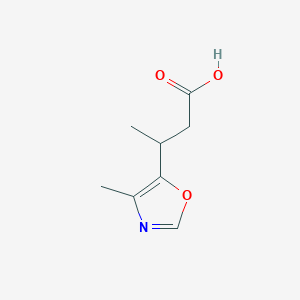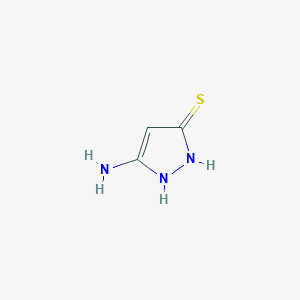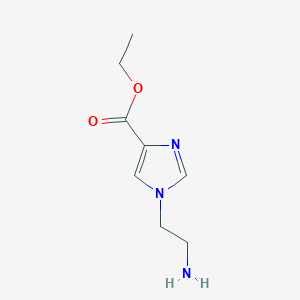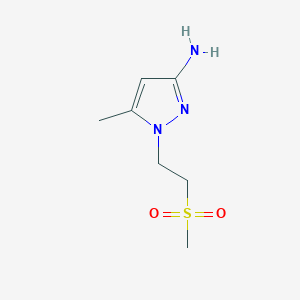
3-(4-Methyloxazol-5-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methyloxazol-5-yl)butanoic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclodehydration of 2-amino-1-phenylethanone with acetyl chloride to form 2-methyl-5-phenyloxazole, which is then subjected to further reactions to introduce the butanoic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methyloxazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Substitution reactions can introduce new functional groups to the oxazole ring or the butanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyloxazol-5-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Oxazole derivatives, including this compound, have potential therapeutic applications due to their biological activity.
Wirkmechanismus
The mechanism of action of 3-(4-Methyloxazol-5-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(4-Methyloxazol-5-yl)butanoic acid include other oxazole derivatives, such as:
- 2-Methyl-5-phenyloxazole
- 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide
- 2-(Trifluoroacetyl)oxazoles
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which combines the oxazole ring with a butanoic acid moiety. This unique combination can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H11NO3 |
|---|---|
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
3-(4-methyl-1,3-oxazol-5-yl)butanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(3-7(10)11)8-6(2)9-4-12-8/h4-5H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
FCCPOGOQUOTEGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=N1)C(C)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methoxy-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13341942.png)
![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)





